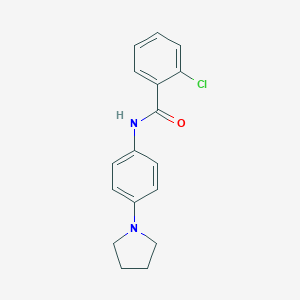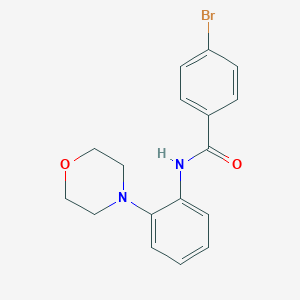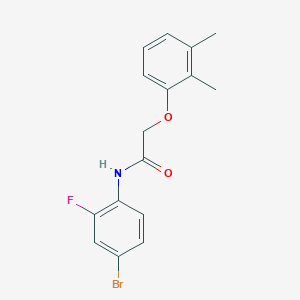![molecular formula C16H11ClN2O2 B246115 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone is a chemical compound that belongs to the quinoxaline family. It has been the subject of scientific research for its potential applications in various fields such as medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone has been studied for its potential applications in various fields. In medicine, it has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been investigated for its antimicrobial and antifungal properties. In agriculture, it has been studied as a potential herbicide and insecticide. In materials science, it has been used as a building block for the synthesis of novel materials with interesting properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been suggested to inhibit the activity of enzymes involved in the biosynthesis of essential molecules in microorganisms, leading to their death.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In microorganisms, it inhibits the biosynthesis of essential molecules such as DNA, RNA, and proteins, leading to their death. In plants, it has been shown to inhibit the growth of weeds and pests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone in lab experiments include its high purity and stability, its ability to induce apoptosis in cancer cells, and its potential as a herbicide and insecticide. However, its limitations include its toxicity and potential side effects, its limited solubility in water, and its high cost.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone. One direction is to further investigate its mechanism of action, particularly in cancer cells. Another direction is to optimize its synthesis method to improve the yield and reduce the cost. In agriculture, it can be studied further as a potential herbicide and insecticide. In materials science, it can be used as a building block for the synthesis of novel materials with interesting properties. Additionally, its potential as an antimicrobial and antifungal agent can be explored further.
Conclusion:
In conclusion, 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone is a promising chemical compound that has been studied for its potential applications in various fields. Its synthesis method has been optimized for improved yield and purity. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound can lead to the development of new drugs, herbicides, insecticides, and materials with interesting properties.
Métodos De Síntesis
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure compound. This method has been optimized to improve the yield and purity of the product.
Propiedades
Fórmula molecular |
C16H11ClN2O2 |
|---|---|
Peso molecular |
298.72 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenyl)-2-oxoethyl]quinoxalin-2-one |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-7-5-11(6-8-12)15(20)10-19-14-4-2-1-3-13(14)18-9-16(19)21/h1-9H,10H2 |
Clave InChI |
DORFSTZMYVGWQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-naphthamide](/img/structure/B246034.png)
![3,5-diethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246035.png)
![2-[(3-butoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246037.png)
![2-[(3-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246038.png)
![2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246039.png)



![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)


![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)